molecular formula C6H12O6 B1208645 beta-D-Hamamelopyranose CAS No. 4983-62-4

beta-D-Hamamelopyranose

Cat. No.: B1208645
CAS No.: 4983-62-4
M. Wt: 180.16 g/mol
InChI Key: LPZIZDWZKIXVRZ-KVTDHHQDSA-N
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Description

β-D-Hamamelopyranose is a monosaccharide derivative belonging to the class of pyranoses, characterized by a six-membered oxygen-containing ring (pyranose structure) in the β-D configuration. While specific data on β-D-Hamamelopyranose is absent in the provided evidence, analogous compounds such as β-D-Digitoxopyranose () and β-D-xylopyranose () offer structural and functional insights. Hamamelopyranose is hypothesized to occur naturally in plant-derived glycosides, similar to digitoxose in cardiac glycosides , but further research is required to confirm its biological roles and applications.

Properties

CAS No.

4983-62-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

LPZIZDWZKIXVRZ-KVTDHHQDSA-N

SMILES

C1C(C(C(C(O1)O)(CO)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)(CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Acylation: One method involves the chemical acylation of using and .

    Enzymatic Benzoylation: Another method involves the enzymatic benzoylation of using and as a biocatalyst in .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are also possible, but detailed conditions are not specified.

    Substitution: Substitution reactions, particularly acylation, are well-documented.

Common Reagents and Conditions:

  • Dibutyltin oxide
  • 3,4,5-tri-O-acetylgalloyl chloride
  • Vinyl benzoate
  • Lipozyme TL IM
  • tert-butyl methyl ether

Major Products:

  • Hamamelitannin
  • Benzoylated furanoses

Mechanism of Action

The mechanism of action of beta-D-Hamamelopyranose and its derivatives, such as hamamelitannin, involves the inhibition of quorum sensing in bacteria. This inhibition disrupts bacterial communication, making biofilms more susceptible to antibiotics . The molecular targets include the TraP quorum sensing system in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural features of β-D-Hamamelopyranose (inferred) and related pyranoses from the evidence:

Compound Formula Molecular Weight (Da) Key Structural Features Source
β-D-Hamamelopyranose* C₆H₁₂O₅ 164.16 (inferred) Hexopyranose, likely 2-deoxy or substituted N/A
β-D-Digitoxopyranose C₆H₁₂O₄ 148.16 2,6-dideoxyhexopyranose
β-D-Xylopyranose C₅H₁₀O₅ 150.13 Pentopyranose, hydroxyl groups at C2–C5
β-L-Arabinopyranose C₅H₁₀O₅ 150.13 Pentopyranose, stereoisomeric hydroxyls

*Note: β-D-Hamamelopyranose data is inferred due to lack of direct evidence.

  • Backbone Differences: β-D-Digitoxopyranose is a 2,6-dideoxyhexose, lacking hydroxyl groups at C2 and C6, which enhances its lipophilicity compared to β-D-xylopyranose (fully hydroxylated pentose) .
  • Stereochemistry: β-D-xylopyranose and β-L-Arabinopyranose differ in hydroxyl group orientations (C2 and C4 positions), affecting solubility and biological recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Hamamelopyranose
Reactant of Route 2
beta-D-Hamamelopyranose

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